BenchChemオンラインストアへようこそ!

MK-571

Eosinophil Biology Cell Adhesion Inflammation Research

MK-571 sodium (L-660,711) is a quinoline-derived dual CysLT1 antagonist and MRP1/MRP4 inhibitor. Its species-dependent Ki (0.22 nM guinea pig; 2.1 nM human) and rapid Tmax (1-2 h) distinguish it from clinical CysLT1 agents. Ideal as a structurally-matched negative control for montelukast's CysLT1-independent eosinophil adhesion effects. For efflux, MDR, and acute in vivo pharmacodynamics research.

Molecular Formula C26H26ClN2O3S2-
Molecular Weight 514.1 g/mol
Cat. No. B10768263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-571
Molecular FormulaC26H26ClN2O3S2-
Molecular Weight514.1 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-]
InChIInChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/p-1/b10-6+
InChIKeyAXUZQJFHDNNPFG-UXBLZVDNSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium (E)-3-(((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)((3-(dimethylamino)-3-oxopropyl)thio)methyl)thio)propanoate (MK-571): A Reference-Standard CysLT1 Receptor Antagonist for Leukotriene Pathway Research and MRP Transport Studies


Sodium (E)-3-(((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)((3-(dimethylamino)-3-oxopropyl)thio)methyl)thio)propanoate, commonly designated as MK-571 (L-660,711), is a well-characterized competitive leukotriene D₄ (LTD₄) receptor antagonist belonging to the quinoline-derived cysteinyl leukotriene receptor 1 (CysLT1) antagonist class [1]. With a molecular formula of C₂₆H₂₆ClN₂NaO₃S₂ and a molecular weight of 537 g/mol, the compound demonstrates potent CysLT1 binding (Ki = 2.1 nM in human lung membranes) and is also widely employed as an inhibitor of multidrug resistance-associated proteins (MRP1/ABCC1 and MRP4/ABCC4), positioning it as a dual-purpose tool compound distinct from clinically approved CysLT1 antagonists [2].

Why MK-571 Sodium Cannot Be Substituted by Generic CysLT1 Antagonists Such as Montelukast in Specialized Research Applications


Generic substitution among cysteinyl leukotriene receptor antagonists is precluded by compound-specific pharmacological profiles that extend beyond canonical CysLT1 receptor antagonism. MK-571 sodium exhibits a distinct combination of properties—including species-dependent CysLT1 binding affinities, pronounced functional selectivity in eosinophil adhesion assays, and significant multidrug resistance-associated protein (MRP1/MRP4) inhibitory activity—that are not recapitulated by clinically optimized congeners such as montelukast sodium [1][2]. Direct comparative studies demonstrate that these differentiated properties produce divergent experimental outcomes across in vitro binding, functional cell adhesion, and cellular transport models, making empirical interchange of these agents scientifically unsound without explicit validation of the specific endpoint under investigation [3].

Quantitative Differentiation of MK-571 Sodium: Comparative Evidence for Informed Compound Selection


MK-571 Sodium Demonstrates No Significant Inhibition of Eosinophil Adhesion to VCAM-1 Under Shear Stress, in Direct Contrast to Montelukast

In a direct head-to-head functional comparison using a novel microflow system that mimics physiological shear stress, montelukast (MLK) at 10 nM and 100 nM produced approximately 40% inhibition (P<0.05) of unstimulated eosinophil adhesion to recombinant human VCAM-1 at shear stresses of 1 or 2 dyn/cm² [1]. Under identical experimental conditions, the close structural analog MK-571 sodium had no significant effect on eosinophil adhesion to VCAM-1, demonstrating that this particular functional property is specific to montelukast and not a class-wide effect of CysLT1 antagonists [1].

Eosinophil Biology Cell Adhesion Inflammation Research

Comparative CysLT1 Receptor Binding Affinities: MK-571 Sodium Exhibits 11.7-Fold Lower Human Receptor Affinity Than Montelukast

Cross-study comparison of radioligand binding data reveals that MK-571 sodium binds human CysLT1 receptors with a Ki of 2.1 nM in isolated human lung membranes . In contrast, montelukast sodium demonstrates substantially higher affinity for human CysLT1 receptors with a reported Ki of 0.18 ± 0.03 nM in guinea pig lung (commonly used as surrogate for human receptor pharmacology) and 0.52 ± 0.23 nM in DMSO-differentiated U937 cell plasma membrane preparations expressing human CysLT1 [1]. This represents an approximate 4- to 11.7-fold difference in binding affinity depending on the comparator system employed.

Receptor Pharmacology Binding Affinity Leukotriene Signaling

MK-571 Sodium Demonstrates Low Potency at CysLT2 Receptor, Consistent with Class-Selective CysLT1 Antagonism Profile

Pharmacological characterization of the human CysLT2 receptor demonstrates that MK-571 sodium, along with montelukast, zafirlukast, and pranlukast, exhibits low potency in competition for LTD₄ binding to CysLT2 and as an antagonist of CysLT2 receptor signaling [1]. This is in contrast to the dual CysLT1/CysLT2 antagonist BAY u9773, which demonstrates activity at both receptor subtypes. The CysLT1-selective profile of MK-571 sodium is therefore consistent with the broader class of clinically developed CysLT1 antagonists rather than representing a differentiating feature within this subclass.

Receptor Subtype Selectivity CysLT2 Off-Target Pharmacology

MK-571 Sodium Functions as an MRP1 (ABCC1) and MRP4 (ABCC4) Inhibitor, a Property Absent in Clinically Approved CysLT1 Antagonists

Beyond its canonical CysLT1 receptor antagonist activity, MK-571 sodium is extensively characterized as a potent inhibitor of multidrug resistance-associated protein 1 (MRP1/ABCC1) and MRP4 (ABCC4) . This transporter inhibitory activity is a distinguishing feature not shared by the clinically optimized CysLT1 antagonist montelukast sodium, which was specifically developed to minimize non-CysLT1 off-target activities while maximizing oral bioavailability and once-daily dosing suitability [1]. MK-571 sodium is therefore routinely employed as a reference inhibitor in cellular pharmacokinetic and drug transport studies, where its dual pharmacological profile (CysLT1 antagonism plus MRP inhibition) must be carefully considered during experimental interpretation.

Multidrug Resistance Transporter Inhibition MRP1 ABCC1 ABCC4

MK-571 Sodium Exhibits Rapid Oral Absorption (Tmax 1-2 Hours) in Human Pharmacokinetic Studies

Human pharmacokinetic studies of MK-571 sodium demonstrate rapid oral absorption, with peak plasma concentrations achieved at 1-2 hours following oral administration [1][2]. This contrasts with montelukast sodium, which exhibits a slower absorption profile with a Tmax of 3-4 hours in fasted adults [3]. The mean oral bioavailability of montelukast is 64% [3], whereas MK-571 sodium human bioavailability data are not directly reported in the same standardized format, though multiple-dose studies indicate modest plasma accumulation (approximately 50% increase in AUC from dose 1 to dose 31) [2].

Pharmacokinetics Oral Absorption Tmax Human PK

Optimal Research and Industrial Applications for MK-571 Sodium Based on Quantitatively Validated Differentiation


Negative Control for CysLT1-Independent Eosinophil Adhesion Studies Under Physiological Shear Stress

Based on direct head-to-head comparative evidence showing that MK-571 sodium produces no significant inhibition of eosinophil adhesion to VCAM-1 under shear stress while montelukast achieves approximately 40% inhibition under identical conditions [1], MK-571 sodium serves as an ideal structurally matched negative control. Researchers investigating montelukast's CysLT1-independent anti-adhesive effects on eosinophils should employ MK-571 sodium to confirm that observed functional effects are specific to montelukast and not attributable to the quinoline scaffold or CysLT1 antagonism per se.

Reference Inhibitor for Multidrug Resistance-Associated Protein (MRP1/ABCC1 and MRP4/ABCC4) Transporter Studies

MK-571 sodium is widely established as a potent inhibitor of MRP1 (ABCC1) and MRP4 (ABCC4) transporters , a pharmacological property that distinguishes it from clinically optimized CysLT1 antagonists such as montelukast. This compound is appropriate for cellular efflux assays, drug transport mechanism studies, and multidrug resistance research where MRP family transporter inhibition is the primary endpoint. Investigators should note that any observed effects on leukotriene signaling in such studies may represent confounding CysLT1 antagonism requiring appropriate control experiments.

Rapid-Onset CysLT1 Antagonism in Acute In Vivo Experimental Paradigms

With a human oral Tmax of 1-2 hours [2][3] compared to montelukast's 3-4 hours [4], MK-571 sodium offers more rapid systemic exposure following oral administration. This pharmacokinetic property makes MK-571 sodium particularly suitable for acute in vivo experiments requiring early post-dose pharmacodynamic assessments, such as immediate bronchoprovocation challenge studies or short-duration inflammatory models where delayed absorption would confound the experimental timeline.

Leukotriene D₄ Receptor Binding Studies Requiring Partial Antagonism or Cross-Species Comparisons

MK-571 sodium's CysLT1 binding affinity varies across species and experimental systems (Ki = 0.22 nM in guinea pig lung; Ki = 2.1 nM in human lung membranes) , compared to montelukast's consistently sub-nanomolar affinity across systems [5]. This species-dependent pharmacology makes MK-571 sodium a valuable tool for comparative receptor pharmacology studies and for experiments where partial rather than maximal receptor blockade is desired. The compound is also well-suited for validating CysLT1 radioligand binding assays as a reference standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-571

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.